molecular formula C12H9ClN2O4S B3344688 N-(2-chloro-4-nitrophenyl)benzenesulfonamide CAS No. 88681-04-3

N-(2-chloro-4-nitrophenyl)benzenesulfonamide

Cat. No.: B3344688
CAS No.: 88681-04-3
M. Wt: 312.73 g/mol
InChI Key: PZBATUNEVLSDIG-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)benzenesulfonamide is a synthetic sulfonamide derivative of significant interest in agricultural chemical research. Scientific investigations, including patent literature, highlight its function as a highly effective soil fungicide . It demonstrates broad-spectrum and potent activity against challenging soil-borne diseases, offering excellent controlling effects against clubroot in cruciferous vegetables (e.g., cabbages, turnips) and scab in potatoes, against which few effective chemicals are available . The compound's broad antifungal spectrum makes it a valuable candidate for researching control methods for other soil-borne diseases, such as rhizomania in sugar beets and virus diseases in small grains . From a chemical synthesis perspective, this compound can be prepared by reacting benzenesulfonyl chloride (or an appropriately substituted derivative) with 2-chloro-4-nitroaniline in an inert high-boiling-point organic solvent, such as xylene or dichlorobenzene, often in the presence of a base like pyridine or triethylamine . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care, referring to the Safety Data Sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9ClN2O4S/c13-11-8-9(15(16)17)6-7-12(11)14-20(18,19)10-4-2-1-3-5-10/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBATUNEVLSDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001008299
Record name N-(2-Chloro-4-nitrophenyl)benzenesulfonamide
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Molecular Weight

312.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88681-04-3
Record name MLS002639239
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Record name N-(2-Chloro-4-nitrophenyl)benzenesulfonamide
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Record name 2'-CHLORO-4'-NITROBENZENESULFONANILIDE
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Molecular and Electronic Structure Investigations of N 2 Chloro 4 Nitrophenyl Benzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations serve as powerful tools to predict and understand the behavior of molecules at the atomic level. For N-(2-chloro-4-nitrophenyl)benzenesulfonamide, these methods provide a detailed picture of its geometry, electronic landscape, and potential interactions.

Density Functional Theory (DFT) Studies on Ground State Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to determine the optimized molecular structure, vibrational frequencies, and energies of molecules. nih.gov For benzenesulfonamide (B165840) derivatives, DFT calculations, often using basis sets like B3LYP/6-31G(d,p) or B3PW91/6-31g(d,p), can accurately predict geometric parameters such as bond lengths and angles. mkjc.innih.gov

Bond Typical Length (Å)
S=O 1.420 - 1.436 mkjc.in
S-N ~1.63 (Calculated)
S-C (aromatic) ~1.77 (Calculated)
C-Cl ~1.74 (Calculated)

Conformational Analysis and Energy Landscapes

The flexibility of this compound is primarily due to the rotation around the S-N and S-C bonds. Conformational analysis involves exploring the different spatial arrangements (conformers) of the molecule and their corresponding energies to generate a conformational free energy surface (FES). chemrxiv.org The orientation of the two phenyl rings relative to each other is a key structural feature, defined by the C-S-N-C torsion angle. mdpi.com In related compounds, this torsion angle significantly influences the molecular packing in the crystalline state. mdpi.comnih.gov Identifying the global minimum on the energy landscape reveals the most stable conformation of the molecule. chemrxiv.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.govresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mkjc.in A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mkjc.in Conversely, a small gap implies the molecule is more reactive. These energy values are calculated using DFT methods. nih.gov

Table 2: Example of Frontier Orbital Energies from a Related Sulfonamide Derivative Note: This data is illustrative and not specific to this compound.

Parameter Energy (eV)
HOMO -6.5 to -7.5
LUMO -2.0 to -3.0

Electrostatic Potential (ESP), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) Investigations

The Molecular Electrostatic Potential (ESP) map is a visual tool used to identify the electron-rich and electron-deficient regions of a molecule. mkjc.innih.gov It helps predict how a molecule will interact with other species, with negative potential regions (typically around electronegative atoms like oxygen and nitrogen) being susceptible to electrophilic attack and positive regions being prone to nucleophilic attack. mkjc.in

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are functions that provide insight into the spatial distribution of electron pairs. mkjc.inresearchgate.net ELF analysis helps to distinguish different types of chemical bonds (covalent, ionic) and lone pairs of electrons. jussieu.frjussieu.fr LOL, similar to ELF, offers a detailed picture of bonding interactions and electronic properties by quantifying the contribution of localized orbitals to the electron density. mkjc.inresearchgate.net These analyses provide a deeper understanding of the electronic structure beyond simple orbital descriptions. mkjc.in

Quantitative Structure-Activity Relationship (QSAR) Studies for Non-Biological Properties (e.g., material properties, reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a compound with a specific property, such as reactivity or a material characteristic. While widely used for predicting biological activity, QSAR can also be applied to non-biological endpoints. By developing a mathematical model based on a set of known compounds, the properties of new or untested molecules like this compound can be predicted. Descriptors used in these models can be derived from the quantum chemical calculations discussed previously, such as HOMO-LUMO energies, dipole moment, and electrostatic potential values. No specific QSAR studies focused on the non-biological properties of this compound were identified in the provided search results.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Intermolecular Interactions

The conformation of the N-C bond within the —SO₂—NH—C segment is characterized by a gauche torsion with respect to the S=O bonds. nih.gov Furthermore, the orientation of the N-H bond in the —SO₂—NH— segment is syn to the ortho-chlorine atom in the anilino ring. nih.gov This particular arrangement suggests the presence of an intramolecular interaction.

Intermolecular interactions are crucial for understanding the properties of the compound in a condensed phase. In the crystal structure of the related isomer, molecules form centrosymmetric dimers through N—H···O hydrogen bonds. nih.gov This indicates a strong propensity for hydrogen bonding, where the sulfonamide proton acts as a donor and a sulfonyl oxygen atom acts as an acceptor. Additionally, the amide hydrogen atom is involved in a bifurcated hydrogen bond, with an intramolecular component to the ortho-chlorine atom and an intermolecular component to a sulfonyl oxygen of a neighboring molecule. nih.gov

These crystallographic findings for a closely related isomer provide a strong basis for hypothesizing the conformational dynamics and intermolecular interactions of this compound. Molecular dynamics simulations, were they to be performed, would likely show significant rotational freedom around the S-N bond and the bonds connecting the phenyl rings to the sulfonamide core, while the fundamental interactions observed in the crystal structure, such as hydrogen bonding, would be expected to persist, particularly in condensed phases.

Table 1. Key Conformational and Interaction Data for N-(2-chlorophenyl)-4-nitrobenzenesulfonamide

ParameterValue
Dihedral Angle (Sulfonyl Ring vs. Anilino Ring)70.60 (11)°
N-C bond conformation in —SO₂—NH—Cgauche to S=O bonds
N-H bond conformation in —SO₂—NH—syn to ortho-Cl atom
Primary Intermolecular InteractionN—H···O hydrogen bonds (forming centrosymmetric dimers)
Additional InteractionsIntramolecular N—H···Cl contact
Data sourced from a crystallographic study of a closely related isomer. nih.gov

Spectroscopic Characterization for Mechanistic Elucidation and Structural Confirmation

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in N-(2-chloro-4-nitrophenyl)benzenesulfonamide. The key vibrational modes are associated with the sulfonamide (SO₂NH), nitro (NO₂), and substituted phenyl groups.

The infrared spectrum is characterized by a distinct N-H stretching vibration, typically observed in the range of 3200-3300 cm⁻¹. The precise position of this band can provide insight into the extent of intermolecular hydrogen bonding in the solid state. The sulfonamide group gives rise to two prominent stretching vibrations: an asymmetric (νₐₛ) and a symmetric (νₛ) SO₂ stretch. These are typically strong bands found in the regions of 1376-1309 cm⁻¹ and 1177-1148 cm⁻¹, respectively.

The nitro group (NO₂) also displays characteristic asymmetric and symmetric stretching frequencies, generally appearing around 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹, respectively. The presence of the chloro-substituent on the nitrophenyl ring can be identified by C-Cl stretching vibrations, although these often fall in the complex fingerprint region below 800 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings occur in the 1400-1600 cm⁻¹ region. The S-N and C-N stretching vibrations contribute to bands in the 945-893 cm⁻¹ and 1304-1168 cm⁻¹ ranges, respectively.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, which are often weak in the IR spectrum. The symmetric vibrations of the SO₂ and NO₂ groups, as well as the vibrations of the aromatic rings, are typically strong in the Raman spectrum.

Table 1: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Sulfonamide (N-H) Stretching (ν) 3200 - 3300
Sulfonamide (SO₂) Asymmetric Stretching (νₐₛ) 1309 - 1376
Sulfonamide (SO₂) Symmetric Stretching (νₛ) 1148 - 1177
Nitro (NO₂) Asymmetric Stretching (νₐₛ) 1506 - 1587
Nitro (NO₂) Symmetric Stretching (νₛ) 1302 - 1378
Aromatic (C-H) Stretching (ν) > 3000
Aromatic (C=C) Stretching (ν) 1400 - 1600
Sulfonamide (S-N) Stretching (ν) 893 - 945

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Solution-State Conformation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the carbon-hydrogen framework of this compound. The chemical shifts are influenced by the electronic environment of each nucleus, which is dictated by the electron-withdrawing nature of the sulfonyl, nitro, and chloro groups.

In the ¹H NMR spectrum, the proton of the sulfonamide (N-H) group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 10.0–12.0 ppm, due to its acidic nature and deshielding by the adjacent SO₂ group. The aromatic region (δ 7.0–8.5 ppm) will show distinct signals for the protons on both phenyl rings. The five protons of the unsubstituted benzenesulfonyl group will appear as a complex multiplet. The three protons on the 2-chloro-4-nitrophenyl ring are expected to exhibit specific splitting patterns and chemical shifts due to the strong deshielding effects of the nitro and chloro substituents.

In the ¹³C NMR spectrum, the carbon atoms of the aromatic rings will resonate in the typical range of δ 110–150 ppm. The carbons directly attached to the electron-withdrawing chloro, nitro, and sulfonyl groups will be shifted downfield. For instance, the carbon atom bonded to the nitro group (C-NO₂) is anticipated to have a chemical shift in the range of δ 140-150 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Nucleus Position Predicted Chemical Shift (δ, ppm) Multiplicity
¹H N-H 10.0 - 12.0 s (broad)
¹H Aromatic (Benzenesulfonyl) 7.5 - 8.0 m
¹H Aromatic (2-chloro-4-nitrophenyl) 7.8 - 8.5 m
¹³C Aromatic (Benzenesulfonyl) 120 - 140 -

While ¹D NMR provides primary structural information, advanced 2D NMR techniques are crucial for unambiguous assignments and conformational studies.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent aromatic protons within each ring, helping to assign their specific positions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is used to identify longer-range (2-3 bond) correlations between protons and carbons. This would be critical for confirming the connectivity between the two aromatic rings via the sulfonamide bridge. For example, a correlation between the N-H proton and the ipso-carbons of both rings would definitively establish the molecular structure.

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY or ROESY can provide information about the through-space proximity of protons, which is essential for determining the preferred conformation of the molecule in solution, particularly the rotational orientation around the S-N and N-C bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides insight into the electronic structure of the molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of UV or visible light. The spectrum of this compound is dominated by the presence of two major chromophores: the benzenesulfonyl group and the 2-chloro-4-nitrophenyl group.

The molecule is expected to exhibit strong absorption bands in the UV region (200-400 nm) corresponding to π→π* transitions within the aromatic rings. These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals and typically have high molar absorptivities.

Additionally, the presence of the nitro group (NO₂) and the sulfonamide group, both of which have non-bonding electrons (n), allows for n→π* transitions. These transitions involve moving an electron from a non-bonding orbital to an antibonding π* orbital. They are generally of lower energy (occur at longer wavelengths) and have significantly lower molar absorptivities compared to π→π* transitions. The combination of these chromophores results in a complex absorption spectrum that defines the optical properties of the compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₉ClN₂O₄S), the expected nominal molecular weight is 312 g/mol . The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺), with an M+2 peak approximately one-third the intensity of the M⁺ peak.

Under electron ionization (EI) or electrospray ionization (ESI-MS/MS), the molecule undergoes characteristic fragmentation. A well-known and often dominant fragmentation pathway for benzenesulfonamides is the loss of a neutral sulfur dioxide (SO₂) molecule (64 Da). Other key fragmentation pathways include the cleavage of the S-N bond, which can lead to several characteristic ions.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Ion Structure/Fragment Lost Fragmentation Pathway
312/314 [M]⁺ (Molecular Ion) -
248/250 [M - SO₂]⁺ Loss of sulfur dioxide
171/173 [Cl(NO₂)C₆H₃NH]⁺ Cleavage of S-N bond
155 [C₆H₅SO₂]⁺ Cleavage of S-N bond
141 [C₆H₅]⁺ Loss of SO₂ from [C₆H₅SO₂]⁺

Analysis of these fragmentation pathways provides a "fingerprint" that confirms the connectivity of the benzenesulfonyl and the 2-chloro-4-nitrophenyl moieties through the sulfonamide linkage.

Crystallographic Studies and Solid State Characteristics

Single-Crystal X-ray Diffraction Analysis of N-(2-chloro-4-nitrophenyl)benzenesulfonamide and its Derivatives

Single-crystal X-ray diffraction is a pivotal technique for the precise determination of molecular structures in the solid state. While a detailed analysis of the title compound, this compound, is not available in the reviewed literature, extensive studies on its isomers and closely related derivatives provide a comprehensive understanding of its expected structural features.

Crystallographic analyses of related sulfonamides, such as N-(2-chlorophenyl)-4-nitrobenzenesulfonamide and N-(4-chlorophenyl)-2-nitrobenzenesulfonamide, demonstrate that the bond lengths and angles are generally within the expected ranges for this class of compounds. The geometry around the sulfur atom is typically a distorted tetrahedron.

In a study of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers, the bond distances and angles were found to be consistent with other N-(4-methoxyphenyl)-sulfonamides mdpi.com. For these compounds, the average S–C bond length is approximately 1.766 Å, the S–N bond length is around 1.633 Å, and the N–C bond length is about 1.441 Å mdpi.com. The O–S–O bond angle is typically in the range of 117.9° to 120.7° mdpi.com. It is anticipated that the bond parameters for this compound would be comparable to these values.

Table 1: Typical Bond Distances and Angles in Benzenesulfonamide (B165840) Derivatives

Bond/Angle Typical Value
S–C 1.766 Å
S–N 1.633 Å
N–C 1.441 Å

Note: Data is based on N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers and serves as a reference for the expected values in this compound.

The molecule is also twisted at the S–N bond. In N-(2-chlorophenyl)-4-nitrobenzenesulfonamide, the C–S–N–C torsion angle is -59.12 (29)° nih.gov. The conformation of the N–C bond in the C–SO2–NH–C segment typically exhibits a gauche torsion with respect to the S=O bonds nih.govresearchgate.net. The conformation of the N–H bond in the –SO2–NH– segment is influenced by the substitution pattern. In N-(2-chlorophenyl)-4-nitrobenzenesulfonamide, the N-H bond is syn to the ortho-chloro group in the anilino ring nih.gov.

Crystal Packing Analysis and Intermolecular Interactions

The packing of this compound molecules in the crystal lattice is dictated by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking.

A predominant feature in the crystal structure of benzenesulfonamides is the formation of hydrogen bonds. In many derivatives, intermolecular N–H···O hydrogen bonds involving the sulfonyl oxygen atoms are observed, leading to the formation of centrosymmetric dimers with an R2(8) graph-set motif nih.govnih.gov. For example, in N-(2-chlorophenyl)-4-nitrobenzenesulfonamide, molecules form inversion dimers via pairs of N–H···O hydrogen bonds nih.gov.

In addition to the strong N–H···O interactions, weaker C–H···O hydrogen bonds can also play a role in stabilizing the crystal packing, often linking the primary hydrogen-bonded motifs into more extended networks nih.gov.

Table 2: Hydrogen Bond Geometry in N-(2-chlorophenyl)-4-nitrobenzenesulfonamide

D–H···A D–H (Å) H···A (Å) D···A (Å) D–H···A (°)
N1–H1N···O1 0.84 (2) 2.20 (2) 3.003 (3) 159 (3)

Data from a closely related isomer, N-(2-chlorophenyl)-4-nitrobenzenesulfonamide, illustrating typical hydrogen bond parameters. nih.gov

Furthermore, an intramolecular N–H···Cl hydrogen bond is observed in the crystal structure of 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, indicating that the chlorine atom can also act as a hydrogen bond acceptor researchgate.net. In N-(2-chlorophenyl)-4-nitrobenzenesulfonamide, a bifurcated hydrogen bond exists where the amide H-atom interacts with both a sulfonyl oxygen atom intermolecularly and the ortho-Cl atom intramolecularly nih.gov.

Aromatic rings in adjacent molecules can engage in π-π stacking interactions, which are crucial for the stabilization of the crystal lattice. These interactions are common in compounds containing multiple phenyl rings. The packing in N-(2,4-dimethylphenyl)-2-nitrobenzenesulfonamide, for instance, is influenced by π–π stacking interactions between the nitrophenyl rings, with a centroid-to-centroid distance of 3.744 Å researchgate.net.

In some related structures, such as N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide, stacking of molecules is also observed nih.gov. The presence of electron-withdrawing nitro groups and electron-donating regions on the benzene (B151609) rings can influence the nature and geometry of these π-π stacking interactions.

Polymorphism and Co-crystallization Studies

While specific studies on the polymorphism or co-crystallization of this compound are not extensively documented, the broader class of sulfonamides is known to exhibit these phenomena. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. For instance, fluorine-substituted N-(2-phenoxyphenyl)benzenesulfonamides have been shown to afford polymorphs or pseudopolymorphs, a tendency not observed in the non-fluorinated parent compound acs.org. This highlights how subtle changes in molecular structure can significantly impact crystal packing and lead to different polymorphic forms acs.org.

Co-crystallization, which involves crystallizing two or more different molecules in a single crystal lattice, is another strategy employed in crystal engineering. For example, a 1:1 co-crystal of 4-nitrophenol (B140041) and 2,1,3-benzoselenadiazole (B1677776) has been successfully synthesized, demonstrating the formation of novel supramolecular structures through hydrogen bonds and other non-covalent interactions mdpi.com. These studies on related compounds suggest that this compound could also be a candidate for forming polymorphs or co-crystals, potentially altering its physical properties. The presence of hydrogen bond donors (N-H) and acceptors (O=S=O, NO2), along with aromatic rings capable of π-π stacking, provides the necessary functionalities for forming diverse supramolecular assemblies.

Crystal Engineering Principles Applied to this compound Analogs

The principles of crystal engineering are widely applied to understand and control the solid-state structures of benzenesulfonamide analogs. The molecular conformation and supramolecular assembly in the crystals of these compounds are governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions.

In the solid state, sulfonamides typically exhibit well-defined hydrogen-bonding patterns, most commonly forming chains or dimers. mdpi.com A frequent motif is the R_2^2(8) graph set, where two molecules form a centrosymmetric dimer via pairs of N-H···O=S hydrogen bonds. nih.govresearchgate.net This robust dimer motif is a recurring feature in the crystal structures of many arylsulfonamides. Another common pattern involves the formation of C(4) chains through a single N-H···O=S hydrogen bond that links molecules in a head-to-tail fashion. researchgate.netnih.gov

Furthermore, intramolecular hydrogen bonds can play a role in stabilizing the molecular conformation. In several analogs containing an ortho-chloro substituent on the aniline (B41778) ring, an intramolecular N-H···Cl contact is observed. nih.govresearchgate.net The interplay of these various weak and strong interactions dictates the final crystal packing. For instance, the crystal packing of some benzenesulfonamide derivatives is consolidated by π–π interactions between aromatic rings of adjacent molecules. iucr.org The study of these patterns in numerous analogs provides a framework for predicting and potentially designing the crystal structures of new compounds like this compound.

A summary of crystallographic data for selected benzenesulfonamide analogs is presented below.

Compound NameCrystal SystemSpace GroupKey Intermolecular InteractionsDihedral Angle (rings)Reference
N-(2-chlorophenyl)-4-nitrobenzenesulfonamideMonoclinicP21/nN-H···O hydrogen bonds (dimers)70.60 (11)° nih.gov
4-Chloro-N-(2-chlorophenyl)benzenesulfonamideMonoclinicC2/cN-H···O hydrogen bonds (dimers)84.7 (1)° researchgate.net
2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamideMonoclinicP21N-H···O hydrogen bonds (chains)85.4 (1)° researchgate.netnih.gov
N-(2-iodophenyl)benzenesulfonamideMonoclinicP21/cN-H···O hydrogen bonds (chains), π-π stacking44.1 (1)° iucr.org

Structure Reactivity and Structure Property Relationships

Influence of Halogen and Nitro Substituents on Molecular Reactivity

The molecular reactivity of N-(2-chloro-4-nitrophenyl)benzenesulfonamide is largely dictated by the electronic effects of the chlorine and nitro group substituents on the aniline-derived phenyl ring. Both the chloro group and the nitro group are electron-withdrawing groups, which significantly decrease the electron density of the aromatic ring to which they are attached. libretexts.orgdoubtnut.com

The nitro group (-NO2) is a powerful deactivating group due to its strong resonance and inductive effects, withdrawing electron density from the ring. libretexts.org The chlorine atom, a halogen, also deactivates the ring through its inductive effect, which stems from its high electronegativity. libretexts.orglibretexts.org However, halogens can also donate electron density through resonance, but for chlorine, the inductive effect is dominant. libretexts.org

These deactivating properties have several consequences for the molecule's reactivity:

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group, particularly at the para-position relative to the sulfonamide linkage, makes the aromatic ring highly susceptible to nucleophilic aromatic substitution. doubtnut.com The electron-poor nature of the ring stabilizes the intermediate Meisenheimer complex formed during the reaction, thereby facilitating the displacement of a suitable leaving group. The chloro group at the ortho position further enhances this effect.

Electrophilic Aromatic Substitution: Conversely, the electron-deficient nature of the 2-chloro-4-nitrophenyl ring makes it highly resistant to electrophilic aromatic substitution. Deactivating groups slow down this type of reaction by destabilizing the positively charged intermediate (arenium ion). libretexts.org Any electrophilic attack would be directed to the meta position relative to the nitro group.

Acidity of the N-H Bond: The combined electron-withdrawing power of the substituents increases the acidity of the proton on the sulfonamide nitrogen. By pulling electron density away from the N-H bond, the substituents stabilize the resulting conjugate base after deprotonation, making the proton more readily abstracted.

SubstituentEffect on Benzene (B151609) RingPrimary Electronic EffectPreferred Substitution
-NO₂ (Nitro) Strongly DeactivatingResonance & InductiveMeta-directing
-Cl (Chloro) Weakly DeactivatingInductiveOrtho, Para-directing

Correlating Electronic Structure with Synthetic Outcomes

The electronic structure of this compound is a key determinant in its synthesis. The most common synthetic route involves the reaction between benzenesulfonyl chloride and 2-chloro-4-nitroaniline (B86195).

The electronic properties of the starting materials guide the reaction's success. The nitrogen atom of 2-chloro-4-nitroaniline acts as the nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. Although the chloro and nitro groups on the aniline (B41778) ring reduce its nucleophilicity compared to unsubstituted aniline, the reaction proceeds efficiently, often aided by a base to neutralize the HCl byproduct.

Microwave-assisted synthesis has been shown to be an efficient method for preparing N-(nitrophenyl)benzenesulfonamides, often resulting in excellent yields in a significantly shorter time frame compared to conventional heating methods. researchgate.net The choice of base and solvent is crucial; for similar reactions, potassium carbonate has been identified as an effective base, with DMF being a suitable solvent. researchgate.net The electronic structure, which makes the aniline derivative susceptible to reaction at the amino group, directly correlates with these successful synthetic outcomes.

Tuning Molecular Conformation and Crystal Packing Through Substituent Modification

In N-(2-chlorophenyl)-4-nitrobenzenesulfonamide, the molecule is twisted, with a significant dihedral angle between the two benzene rings of 70.60 (11)°. nih.gov This twist is a common feature in N-arylsulfonamides and is influenced by steric hindrance and electronic interactions between the substituents. The conformation of the N-H bond is syn to the ortho-chlorine atom, allowing for an intramolecular N-H···Cl hydrogen bond. nih.gov

Modifying the substituent pattern, as in the case of this compound, would be expected to alter these structural parameters. The relocation of the strong electron-withdrawing nitro group to the aniline ring would influence the charge distribution across the entire molecule, potentially changing the strength and nature of both intra- and intermolecular hydrogen bonds. This, in turn, would affect the molecular conformation (e.g., the dihedral angle between the rings) and the resulting crystal packing arrangement.

Table of Crystallographic Data for Isomer N-(2-chlorophenyl)-4-nitrobenzenesulfonamide

Parameter Value
Dihedral Angle (Sulfonyl Ring vs. Anilino Ring) 70.60 (11)°
S-N Bond Torsional Angle -59.12 (29)°
N-H Bond Conformation syn to ortho-Cl
Primary Intermolecular Interaction N-H···O Hydrogen Bonds
Resulting Crystal Motif Centrosymmetric Dimers

Data sourced from a study on N-(2-chlorophenyl)-4-nitrobenzenesulfonamide. nih.gov

Understanding Chemical Reactivity and Interactions through Computational Methods

Computational chemistry offers powerful tools for elucidating the structure-property relationships of molecules like this compound. mdpi.com Density Functional Theory (DFT) is a commonly employed method to investigate the geometric, electronic, and spectroscopic properties of sulfonamides. nih.gov

Key computational analyses include:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich and electron-poor regions. mkjc.in For this compound, MEP analysis would likely show negative potential (electron-rich) around the sulfonyl oxygen atoms and the nitro group's oxygen atoms, indicating sites susceptible to electrophilic attack or hydrogen bond donation. Positive potential (electron-poor) would be expected around the acidic N-H proton.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's stability and reactivity. mkjc.in A smaller energy gap generally implies higher reactivity. Computational studies can map the distribution of these orbitals, revealing which parts of the molecule are most likely to act as electron donors (HOMO) or acceptors (LUMO) in a chemical reaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into intramolecular bonding and charge transfer interactions. mkjc.in It can quantify the delocalization of electron density from lone pairs to antibonding orbitals, helping to explain the stability derived from conjugation and hyperconjugation effects within the molecule.

Applications in Advanced Materials and Chemical Technologies Non Clinical Focus

Role as Intermediates in Fine Chemical Synthesis

N-(2-chloro-4-nitrophenyl)benzenesulfonamide serves as a versatile precursor in the multi-step synthesis of a variety of organic molecules. The presence of reactive sites, including the nitro and chloro groups, allows for a range of chemical transformations, making it a key component in the production of more complex chemical entities.

While direct synthesis of commercial dyes and pigments from this compound is not extensively documented in publicly available literature, its structural analog, 2-chloro-4-nitroaniline (B86195), is a known precursor in the synthesis of disperse and reactive dyes. This suggests the potential of this compound to be utilized in a similar capacity. The general synthesis of azo dyes, a significant class of synthetic colorants, involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. The amino group, which can be derived from the reduction of the nitro group in this compound, is a key functional group for initiating the diazotization process. The resulting diazonium salt can then be reacted with various aromatic compounds, such as phenols and anilines, to produce a wide spectrum of colors unb.canih.govcuhk.edu.hkresearchgate.net. The specific substituents on the aromatic rings of both the diazonium salt and the coupling component influence the final color, fastness, and other properties of the dye.

The chemical scaffold of this compound makes it a valuable building block for the synthesis of more intricate organic molecules, particularly heterocyclic compounds. Both sulfonamides and nitro-aromatic compounds are recognized as important synthons in organic chemistry nih.govresearchgate.net. For instance, a related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been demonstrated as a versatile starting material for the solid-phase synthesis of various nitrogen-containing heterocyclic scaffolds, including benzimidazoles and quinoxalinones nih.gov. The chloro and nitro groups on the phenyl ring of this compound offer multiple reaction sites for nucleophilic substitution and reduction, respectively. The reduction of the nitro group to an amine is a common transformation that opens up pathways to a wide array of subsequent reactions, such as diazotization (as mentioned in the context of dyes) and condensation reactions to form heterocyclic rings. The sulfonamide moiety itself can also participate in or influence various chemical reactions.

A significant application of this compound derivatives lies in the agricultural sector, specifically in the development of fungicides. A patent has disclosed N-2-chloro-4-nitrophenyl benzenesulfonamide (B165840) derivative compounds that exhibit antifungal activities against a range of phytopathogens. These pathogens include Rhizoctonia solani, Phytophthora sp., Pythium sp., and Botrytis cinerea, which are responsible for various plant diseases. The development of new fungicides is crucial to manage crop losses and combat the emergence of resistant fungal strains. Research in this area involves the synthesis of various derivatives of the parent compound and screening them for their efficacy against different fungal species ijprs.comresearchgate.netktu.edunih.gov. The data from such studies help in establishing structure-activity relationships, guiding the design of more potent and selective fungicidal agents.

Derivative Class Target Phytopathogens Significance
N-2-chloro-4-nitrophenyl benzenesulfonamide derivativesRhizoctonia solani, Phytophthora sp., Pythium sp., Botrytis cinereaAddresses the need for new fungicides to combat crop diseases and overcome resistance to existing treatments.

Applications in Organic Electronic Materials and Devices

The field of organic electronics is continually seeking new materials with tailored properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). While this compound itself has not been specifically reported in such devices, its constituent chemical moieties—sulfonamide and nitrophenyl groups—are found in molecules investigated for these applications.

In the realm of OLEDs, researchers are exploring a wide range of organic molecules as emitters, hosts, and charge-transporting materials. Sulfonamide derivatives have been investigated for their potential as electron donors in luminogenic compounds mdpi.comchemrxiv.orgnih.gov. The electronic properties of the sulfonamide group can be tuned by modifying the substituents on the aromatic rings, which in turn can influence the emission color and efficiency of the OLED. While direct evidence is lacking for this compound, its core structure could serve as a foundational scaffold for the design of new OLED materials. Further research would be required to synthesize and characterize derivatives with suitable photophysical and electronic properties for OLED applications.

In the context of organic solar cells, nitrophenyl groups have been incorporated into non-fullerene acceptors to modulate their electronic properties and enhance photovoltaic performance researchgate.netuchile.cl. The electron-withdrawing nature of the nitro group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule, which is a critical factor in determining the efficiency of charge separation and transport in a solar cell. The position of the nitro group on the aromatic ring has been shown to affect the absorption spectra, molecular packing, and ultimately the power conversion efficiency of the device researchgate.net. Although this compound has not been directly utilized in this context, the presence of the nitrophenyl moiety suggests that it could be a valuable building block for the synthesis of novel organic materials for photovoltaic applications.

Development of Chemosensors and Optical Devices

The utility of this compound in the creation of chemosensors and optical devices is not well-documented. The foundational structure of benzenesulfonamide is, however, recognized for its potential in developing fluorescent probes and optical signaling units.

Fluorescent Sensing Applications

There is no specific evidence to suggest that this compound has been employed as a fluorescent sensor for metal ions or nitroaromatic compounds. In principle, the presence of nitro and chloro substituents on the phenyl ring, combined with the sulfonamide linkage, could influence the molecule's photophysical properties upon coordination with specific analytes. However, dedicated studies to explore these potential sensing capabilities have not been identified in the current body of scientific literature.

General research into fluorescent chemosensors often utilizes molecules with specific binding sites and fluorophores that exhibit changes in fluorescence intensity or wavelength upon interaction with a target analyte. While the this compound structure contains potential coordination sites, its inherent fluorescence and any changes upon binding to metal ions or nitroaromatics have not been characterized.

Catalytic Applications

The potential for this compound or its derivatives to function as ligands or catalysts is not supported by available research. The sulfonamide group can act as a coordinating ligand for metal centers, and the aromatic rings can be modified to influence the steric and electronic properties of a potential catalyst. This has been demonstrated with other benzenesulfonamide derivatives in various catalytic reactions.

For instance, derivatives of benzenesulfonamide have been explored as ligands in transition metal catalysis. The nitrogen and oxygen atoms of the sulfonamide group can chelate to a metal, forming a stable complex that can then catalyze a variety of organic transformations. The substituents on the aromatic rings play a crucial role in tuning the catalytic activity and selectivity.

Despite this general potential within the benzenesulfonamide class, no studies have specifically reported the use of this compound or its immediate derivatives as either a ligand for a catalytically active metal center or as a standalone catalyst. The electronic withdrawing nature of the nitro and chloro groups would likely impact the coordination properties of the sulfonamide, but the specific outcomes and potential catalytic applications have not been investigated.

Advanced Computational Studies on Molecular Interactions Non Clinical Focus

Molecular Docking Simulations with Model Enzyme Systems (e.g., non-human protein targets without clinical implications)

This section would typically involve the use of computational models to predict how N-(2-chloro-4-nitrophenyl)benzenesulfonamide might bind to a specific, non-human protein. This could be an enzyme from a plant, fungus, or bacterium that is of interest for agricultural or industrial applications, thereby avoiding any clinical implications.

Analysis of Binding Modes and Interaction Energies

A detailed analysis in this area would report on the specific orientation of the compound within the protein's binding site. It would also quantify the strength of the interaction through metrics such as binding energy, which is often calculated in kcal/mol. Different computational software packages might yield slightly different values, so the methodology would be critical. The types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, would be enumerated.

Prediction of Molecular Recognition Patterns

This subsection would delve into the specific amino acid residues of the model protein that are predicted to interact with the different chemical moieties of this compound. For example, the nitro group might be predicted to form hydrogen bonds with specific polar amino acids, while the phenyl rings could engage in pi-stacking interactions with aromatic residues.

Molecular Dynamics Simulations to Characterize Ligand-Protein Stability and Dynamics

Following molecular docking, molecular dynamics simulations could be employed to observe the behavior of the ligand-protein complex over time. This would provide insights into the stability of the predicted binding mode. Key analyses would include root-mean-square deviation (RMSD) to assess conformational stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding.

Virtual Screening and Ligand-Based Design for Non-Biological Applications (e.g., material property optimization)

In a non-biological context, computational methods could be used to predict the properties of this compound for material science applications. For instance, virtual screening could be used to assess its potential as a component in organic electronics or polymers. Ligand-based design approaches could then be used to computationally propose modifications to its chemical structure to enhance desired properties, such as conductivity or thermal stability.

Until such studies are conducted and their results published in peer-reviewed scientific literature, a detailed, data-driven article on the advanced computational studies of this compound in non-clinical contexts cannot be fully realized. The framework for such an analysis is well-established in the field of computational chemistry, but the specific data for this compound remains to be generated.

Future Research Directions and Outlook for this compound

The landscape of organic chemistry and materials science is one of continuous evolution, driven by the pursuit of novel molecules with unique properties and applications. Within this context, this compound emerges as a compound of significant interest. Its structure, featuring a combination of electron-withdrawing nitro and chloro groups on one aromatic ring and a versatile benzenesulfonamide (B165840) moiety, suggests a rich potential for diverse chemical modifications and applications. This article outlines future research directions and the promising outlook for this compound and its derivatives, focusing on synthetic innovations, fundamental property investigations, and the expansion of its application portfolio.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-chloro-4-nitrophenyl)benzenesulfonamide, and how are intermediates characterized?

  • Methodology : Synthesis typically involves sulfonylation of 2-chloro-4-nitroaniline with benzenesulfonyl chloride under basic conditions. Key intermediates are characterized via IR spectroscopy (S–O and N–H stretches at ~1350 cm⁻¹ and ~3300 cm⁻¹, respectively) and NMR (aromatic proton integration and coupling patterns). Elemental analysis confirms purity .
  • Optimization : Reaction conditions (e.g., temperature, solvent polarity) are adjusted to minimize byproducts like disulfonylated derivatives. Monitoring via TLC or HPLC ensures intermediate stability .

Q. How is the reactivity of the sulfonamide group in this compound assessed toward nucleophilic agents?

  • Experimental Design : Reactivity studies involve treating the compound with nucleophiles (e.g., amines, alkoxides) under varying pH conditions. Kinetic analysis via UV-Vis spectroscopy tracks substitution at the sulfonyl group. Product isolation and LC-MS analysis confirm reaction pathways .
  • Key Observations : The electron-withdrawing nitro and chloro substituents enhance electrophilicity at the sulfonamide sulfur, favoring nucleophilic attack .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Core Techniques :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and confirm substituent positions via splitting patterns.
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1150–1350 cm⁻¹) and N–H bends.
  • Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]⁺ at m/z 357.0) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound?

  • Crystallographic Workflow :

Crystal Growth : Slow evaporation of saturated DMSO or DMF solutions yields diffraction-quality crystals.

Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Structure Solution : SHELXT (direct methods) and SHELXL (refinement) resolve bond lengths/angles. Displacement parameters validate thermal motion .

  • Validation : PLATON checks for missed symmetry, and CCDC deposition ensures reproducibility .

Q. What computational methods are used to predict the electronic properties of this compound?

  • DFT Studies : Gaussian 16 with B3LYP/6-311+G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO gap) to assess redox behavior. Electrostatic potential maps predict reactive sites .
  • Molecular Dynamics : Simulations in explicit solvent (e.g., water) model solvation effects on conformation and stability .

Q. How can researchers address contradictions between experimental and computational data for this compound?

  • Case Example : If experimental NMR shifts conflict with DFT-predicted values:

Re-examine Solvent Effects : Include PCM (Polarizable Continuum Model) in computations.

Check Tautomerism : Explore alternative protonation states or rotamers via variable-temperature NMR.

Validate Crystallography : Compare X-ray bond lengths with computed geometries .

Q. What strategies are employed to study the biological activity of this compound against plant pathogens?

  • In Vitro Assays :

  • Antifungal Testing : Agar dilution assays (e.g., against Fusarium spp.) determine MIC values.
  • Mode of Action : Fluorescence microscopy tracks cellular uptake, while enzyme inhibition studies (e.g., acetolactate synthase) identify targets .
    • Structure-Activity Relationships (SAR) : Modify nitro/chloro substituents to correlate electronic effects with bioactivity .

Methodological Notes

  • Key Citations : Crystallography (SHELX ), synthesis (PubChem ), and biological activity (pesticide applications ).
  • Contradictions Addressed : Cross-validation between spectroscopic, crystallographic, and computational data ensures robust conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.